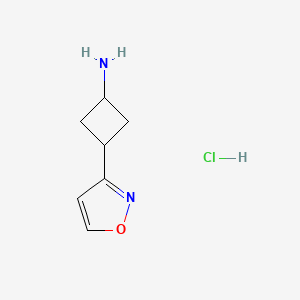![molecular formula C18H16ClN3O3S B2439572 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034495-51-5](/img/structure/B2439572.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a variety of functional groups and heterocycles, including oxazole, pyrrolidine, and pyridine. The compound's structure suggests potential utility in diverse fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the benzo[d]oxazole scaffold. This is followed by thioether formation and subsequent coupling with a pyrrolidine derivative.
Step 1: Preparation of Benzo[d]oxazole
Reagents: Aminophenol and carboxylic acids
Conditions: Cyclization using dehydrating agents (e.g., phosphorus oxychloride)
Step 2: Formation of Thioether
Reagents: Benzo[d]oxazole and thiol
Conditions: Sulfurizing agents (e.g., Lawesson's reagent)
Step 3: Coupling with Pyrrolidine Derivative
Reagents: 3-(3-chloropyridin-4-yloxy)pyrrolidine
Conditions: Typical coupling reagents (e.g., DCC, EDC)
Industrial Production Methods
Industrial production would likely involve optimizing these steps for scalability, focusing on yield improvement, process safety, and cost efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate could be used, targeting sulfur moieties.
Reduction: Reducing agents like lithium aluminum hydride could affect the oxazole ring.
Substitution: Nucleophilic or electrophilic substitutions can be tailored, given the electron-rich aromatic systems.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or other peroxides
Reduction: LiAlH₄, NaBH₄
Substitution: Halides, bases, acids depending on the site and desired product
Major Products Formed
Reactions typically lead to a wide array of derivatives, primarily influenced by the functional groups' reactivity, such as sulfoxides or sulfone formation in oxidation, reduced aromatic rings in reductions, and various substituted derivatives in substitution reactions.
Scientific Research Applications
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone shows promise in multiple fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential roles in biochemical pathway studies.
Medicine: Investigation into therapeutic potentials, particularly in areas such as oncology or anti-inflammatory research.
Industry: Use as a potential precursor for complex material production or specialized ligands in catalysis.
Mechanism of Action
Molecular Targets and Pathways
Mechanistic studies indicate interactions at multiple biological targets, potentially disrupting specific signaling pathways. The unique combination of functional groups may enable selective binding or inhibition effects, particularly within enzyme active sites or receptor binding.
Comparison with Similar Compounds
Similar Compounds and Their Uniqueness
Compared to other benzo[d]oxazole derivatives, this compound's unique structure introduces pyrrolidine and chloropyridine moieties, offering distinct reactivity and biological profiles. Some related compounds include:
Benzo[d]oxazole-2-thiol: Similar in basic structure but lacks the pyrrolidine and chloropyridine functionalities.
2-(Benzo[d]oxazol-2-ylthio)acetic acid: Variations in substituents affect the chemical reactivity and applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-9-20-7-5-15(13)24-12-6-8-22(10-12)17(23)11-26-18-21-14-3-1-2-4-16(14)25-18/h1-5,7,9,12H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNOCFXUIRWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)


![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2439502.png)
![N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2439503.png)
![2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2439504.png)


![1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B2439509.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)
